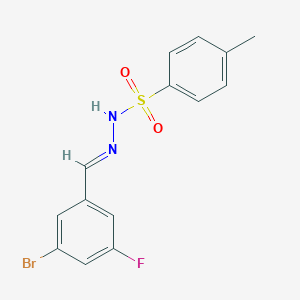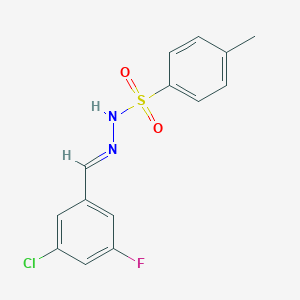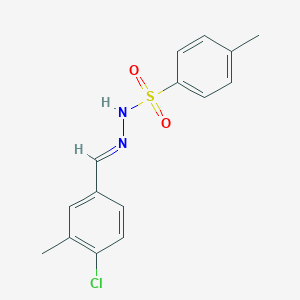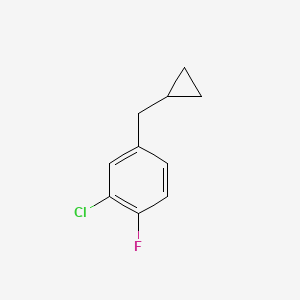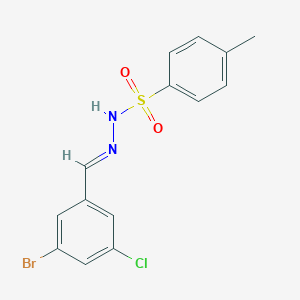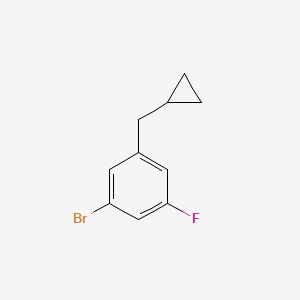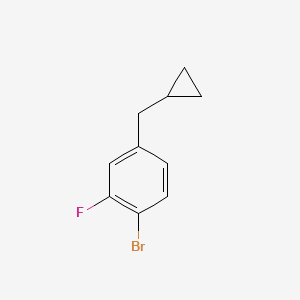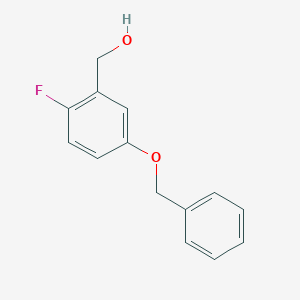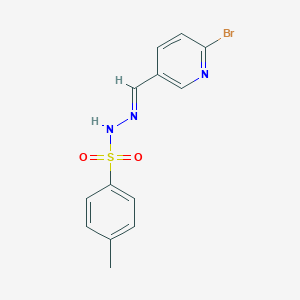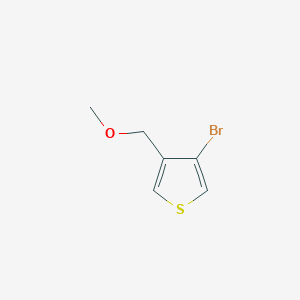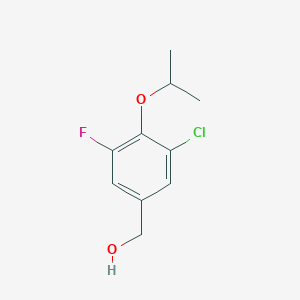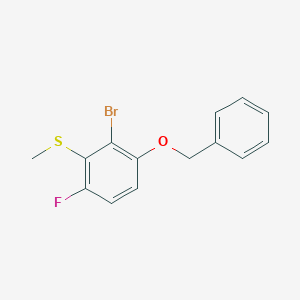
(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane is an organic compound that features a benzyl ether group, a bromine atom, a fluorine atom, and a methyl sulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane typically involves multiple steps:
Bromination: The starting material, 3-hydroxy-2-fluorophenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Benzylation: The brominated intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate.
Thioether Formation: Finally, the benzylated intermediate undergoes a thioether formation reaction with methylthiol in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The methyl sulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles like amines or alkoxides to form corresponding substituted derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, alkoxides, in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride, in anhydrous conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Amino derivatives, alkoxy derivatives.
Reduction: Reduced phenyl derivatives.
Scientific Research Applications
(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its distinct functional groups.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane depends on its application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity.
Receptor Binding: The compound can interact with specific receptors on cell surfaces, modulating their signaling pathways.
Comparison with Similar Compounds
- (3-(Benzyloxy)-2-bromo-6-chlorophenyl)(methyl)sulfane
- (3-(Benzyloxy)-2-bromo-6-iodophenyl)(methyl)sulfane
- (3-(Benzyloxy)-2-bromo-6-methylphenyl)(methyl)sulfane
Comparison:
- Uniqueness: The presence of the fluorine atom in (3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane imparts unique electronic properties compared to its chloro, iodo, and methyl analogs. This can influence its reactivity and interactions in chemical and biological systems.
- Reactivity: The fluorine atom can affect the compound’s reactivity in substitution and oxidation reactions, making it distinct from its analogs.
Properties
IUPAC Name |
3-bromo-1-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFOS/c1-18-14-11(16)7-8-12(13(14)15)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOHYWLVSFQKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
